molecular formula C4H8O3 B147135 Methyl methoxyacetate CAS No. 6290-49-9

Methyl methoxyacetate

Cat. No.: B147135
CAS No.: 6290-49-9
M. Wt: 104.1 g/mol
InChI Key: QRMHDGWGLNLHMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl methoxyacetate, also known as methoxyacetic acid methyl ester, is an organic compound with the molecular formula CH₃OCH₂COOCH₃. It is a colorless liquid with a mild, pleasant odor. This compound is significant in various industrial applications, including its use as a gasoline and diesel fuel additive .

Biochemical Analysis

Biochemical Properties

Methyl methoxyacetate interacts with various enzymes and proteins in biochemical reactions. It is used in the preparation of 4-hydroxy-2-mercapto-5-methoxypyrimidine

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the conversion of dimethoxymethane (DMM) was 99.98% with 50.66% selectivity of this compound at 393 K, 6.0 MPa reaction pressure, with the ratio of CO to DMM of only 1.97/1

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl methoxyacetate can be synthesized through several methods:

Industrial Production Methods: The industrial production of this compound primarily involves the carbonylation of dimethoxymethane. This process is highly efficient, with a conversion rate of 99.98% and a selectivity of 50.66% under optimal conditions . The reaction is conducted at a temperature of 393 K and a pressure of 6.0 MPa, with a CO to dimethoxymethane ratio of 1.97:1 .

Chemical Reactions Analysis

Methyl methoxyacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce methoxyacetic acid.

    Reduction: Reduction reactions can convert it into simpler alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Esterification: It can be esterified with different alcohols to form various esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or other strong nucleophiles are employed.

    Esterification: Acid catalysts like sulfuric acid are commonly used in esterification reactions.

Major Products:

    Oxidation: Methoxyacetic acid.

    Reduction: Methanol and other alcohols.

    Substitution: Various substituted esters.

    Esterification: Different esters depending on the alcohol used.

Scientific Research Applications

Methyl methoxyacetate has diverse applications in scientific research:

Comparison with Similar Compounds

Methyl methoxyacetate can be compared with other similar compounds such as:

    Ethyl methoxyacetate: Similar in structure but with an ethyl group instead of a methyl group. It has slightly different physical properties and reactivity.

    Methyl acetate: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    Methoxyacetic acid: The acid form of this compound, which is more reactive in acid-base reactions.

Uniqueness: this compound’s unique combination of a methoxy group and an ester functional group makes it particularly versatile in organic synthesis. Its ability to undergo a wide range of chemical reactions, including oxidation, reduction, and substitution, sets it apart from simpler esters like methyl acetate .

Properties

IUPAC Name

methyl 2-methoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-6-3-4(5)7-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMHDGWGLNLHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074608
Record name Acetic acid, 2-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Acetic acid, 2-methoxy-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl methoxyacetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20843
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

6290-49-9
Record name Methyl methoxyacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6290-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl methoxyacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006290499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl methoxyacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61447
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl methoxyacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6701
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, 2-methoxy-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, 2-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl methoxyacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.946
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL METHOXYACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N960NQ69LF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl methoxyacetate
Reactant of Route 2
Reactant of Route 2
Methyl methoxyacetate
Reactant of Route 3
Reactant of Route 3
Methyl methoxyacetate
Reactant of Route 4
Reactant of Route 4
Methyl methoxyacetate
Reactant of Route 5
Reactant of Route 5
Methyl methoxyacetate
Reactant of Route 6
Reactant of Route 6
Methyl methoxyacetate
Customer
Q & A

Q1: What are the primary methods for synthesizing methyl methoxyacetate?

A1: Several methods have been explored for MMAc synthesis, with carbonylation reactions emerging as a prominent route:

  • Carbonylation of Dimethoxymethane (DMM): This vapor-phase reaction utilizes acidic zeolites, such as Faujasite (FAU), under relatively mild conditions (3 atm CO pressure) to achieve high selectivity towards MMAc [, , , ].
  • Liquid-phase Carbonylation of DMM: This method employs heteropoly acids (HPAs) as catalysts and requires higher CO pressures to dissolve the gas in the liquid phase [, ].
  • Formaldehyde Carbonylation: This method, once used commercially, requires high CO pressures and often suffers from low selectivity due to competing Cannizzaro disproportionation reactions [].

Q2: What factors influence the selectivity of dimethoxymethane carbonylation towards MMAc?

A2: Research indicates that several factors can impact the selectivity of DMM carbonylation:

  • Catalyst Choice: Zeolites with larger pore sizes, such as FAU, exhibit higher selectivity compared to zeolites with smaller pores (e.g., MFI, MOR, BEA) due to minimized DMM disproportionation [, , ].
  • Si/Al Ratio: Increasing the Si/Al ratio in zeolite catalysts, like FAU and MFI, leads to higher turnover frequency for MMAc formation, suggesting that closer proximity of acid sites may hinder the reaction [].
  • CO/DMM Ratio: Operating at high CO to DMM feed ratios minimizes DMM disproportionation, a competing reaction that reduces MMAc selectivity [, , ].

Q3: How does the acidity of the catalyst impact MMAc synthesis?

A3: Studies using ammonia poisoning techniques on high-silica H–Y zeolites revealed that:

  • The turnover frequency of Brønsted acid sites for MMAc synthesis decreases with increasing acid strength [].

Q4: What are the advantages of using sulfonic acid resin catalysts for MMAc synthesis?

A4: Sulfonic acid resins offer several advantages:

  • High activity: They exhibit higher activity compared to zeolites like H-Y [, , ].
  • Solvent-free operation: Efficient conversion can be achieved without the need for additional solvents [, ].
  • Recyclability: These catalysts demonstrate excellent stability and can be reused multiple times without significant loss of activity [, ].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C4H8O3, and its molecular weight is 104.10 g/mol.

Q6: What spectroscopic data is available for this compound?

A6: High-resolution pure rotational spectra of this compound have been recorded and analyzed using pulsed jet-expansion Fourier transform microwave spectroscopy. These studies, supported by quantum calculations, allowed for the identification of the global minimum energy structure of the molecule [].

Q7: How does the structure of this compound influence its reactivity?

A7: The presence of both an ester and an ether functional group in MMAc influences its reactivity in various chemical reactions. The ester group can undergo reactions such as hydrolysis and transesterification. The ether oxygen can act as a Lewis base, coordinating with Lewis acidic metal centers as observed in the reaction with molybdenum pentachloride [].

Q8: How does the phase behavior of this compound influence its use in CO2 capture?

A8: The phase behavior of CO2 + this compound mixtures has been studied at various temperatures and pressures []. This information is crucial for understanding the potential of MMAc as a solvent in CO2 capture processes, relevant to mitigating environmental impact.

Q9: What is the stability of this compound under various conditions?

A9: While specific stability data requires further investigation, research suggests:

    Q10: What materials are compatible with this compound?

    A10: * Compatible materials: Stainless steel is commonly used in reactor systems for MMAc synthesis, suggesting its compatibility.* Incompatible materials: Strong oxidizing agents should be avoided due to the presence of the ether functionality in MMAc.

    Q11: What are the primary applications of this compound?

    A11: * Ethylene Glycol Precursor: MMAc is primarily recognized as a key intermediate in the production of ethylene glycol (EG), a vital chemical used in various applications including polyester fibers, antifreeze formulations, and as a solvent [].* Fuel Additive: MMAc can potentially serve as a gasoline and diesel fuel additive, offering improved fuel properties [].* Chemical Intermediate: MMAc can act as a versatile building block in the synthesis of other valuable chemicals, including pharmaceuticals and agrochemicals.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.